The synthesis of stanozolol involves several methods, with varying complexity and yields. One notable method includes the synthesis of stanozolol-17β-O-hemisuccinate, which can be achieved in just two steps. This method utilizes methyl 4-chloro-4-oxobutyrate as an acylating agent and involves the protection of nitrogen atoms to prevent nucleophilic attacks during the reaction process. The final product is obtained through a microwave-assisted reaction that simplifies the synthesis by removing protective groups simultaneously .
Another approach focuses on the PEGylation of stanozolol to enhance its solubility and stability. This involves conjugating stanozolol with polyethylene glycol, which improves its bioavailability and therapeutic efficacy while reducing cytotoxicity in biological systems .
Stanozolol has a molecular formula of and a molar mass of approximately 328.5 g/mol. Its structure features a unique pyrazole ring attached to the steroid nucleus, specifically at the A ring, which differentiates it from other anabolic steroids. The presence of a methyl group at the C17α position enhances its anabolic properties while minimizing androgenic effects .
Stanozolol undergoes various chemical reactions, primarily involving phase I biotransformation in the liver. The major metabolic pathway includes hydroxylation to form 6α-hydroxystanozolol, which is then excreted as a glucuronide conjugate. This metabolic transformation is critical for understanding its pharmacokinetics and potential drug interactions .
Stanozolol acts primarily through its interaction with the androgen receptor (AR). Upon binding to the AR, it activates signaling pathways that promote protein synthesis and muscle growth. Stanozolol exhibits a lower affinity for sex hormone-binding globulin compared to testosterone, allowing for greater availability of free testosterone-like activity in tissues .
Stanozolol possesses distinct physical and chemical properties that contribute to its functionality as an anabolic steroid:
Stanozolol has several scientific applications beyond its use in treating medical conditions:
Stanozolol continues to be a subject of research due to its unique properties and potential therapeutic benefits, despite concerns regarding misuse in athletics.
Stanozolol (C21H32N2O) is a synthetic 17α-methylated androstane derivative derived from dihydrotestosterone (DHT). Its core structure retains the 5α-androstane skeleton but incorporates key modifications: a methyl group at C17α to confer oral bioavailability and a pyrazole ring fused to the A-ring at positions C2-C3. The 17α-methyl group sterically hinders hepatic metabolism, enabling oral administration but introducing hepatotoxicity risks [1] [9]. Unlike non-alkylated steroids, stanozolol cannot undergo aromatization to estrogens due to its DHT backbone, eliminating estrogenic side effects. Its affinity for the androgen receptor is approximately 22% of DHT’s, resulting in a higher anabolic-to-androgenic ratio than testosterone [1] [8].
Table 1: Key Structural Features of Stanozolol vs. Related Androstanes
Compound | Core Structure | C17 Modification | A-Ring Modification | Bioavailability |
---|---|---|---|---|
Stanozolol | 5α-Androstane | 17α-Methyl | Pyrazole fusion | High (oral) |
Dihydrotestosterone | 5α-Androstane | None | 3-Keto, Δ4 | Low (oral) |
Mestanolone | 5α-Androstane | 17α-Methyl | 3-Keto | Moderate (oral) |
Oxandrolone | 5α-Androstane | 17α-Methyl | 2-Oxa substitution | High (oral) |
The fusion of a pyrazole ring (C3H3N2) to stanozolol’s A-ring replaces the typical 3-keto/Δ4 configuration of androgens. This heterocyclic system comprises nitrogen atoms at positions N1' and N2', with a double bond between C4'-C5'. The pyrazole enhances metabolic stability and alters electronic distribution, reducing affinity for serum sex hormone-binding globulin (SHBG) to 5% of testosterone’s affinity [1] [6]. This modification shifts pharmacological activity toward tissue-selective anabolic effects. Recent studies demonstrate that pyrazole ring positioning (A-ring vs. D-ring fusion) significantly impacts bioactivity. For instance, D-ring fused pyrazoles in dehydroepiandrosterone derivatives exhibit superior anticancer effects compared to A-ring analogs [7].
Molecular Implications:
A novel two-step synthesis of stanozolol hemisuccinate derivatives uses methyl 4-chloro-4-oxobutyrate and 4-dimethylaminopyridine (DMAP) for regioselective acylation of the 17β-hydroxyl group. Subsequent mild alkaline hydrolysis with methanolic NaOH simultaneously deprotects the ester and resolves pyrazole nitrogen reactivity issues. This method achieves 55% overall yield, bypassing traditional multi-step protection/deprotection sequences [3] [5]. The reaction proceeds via:
Regioselectivity is complicated by competing reactions at the pyrazole nitrogens (pKa ~2.5 for N1', ~10 for N2'). Acidic conditions protonate N2', directing electrophiles to N1', while basic conditions favor N2' attacks. Steric hindrance from the angular methyl groups (C18, C19) further limits access to the 17β-OH [5] [7] [8]. Modern approaches address this by:
Table 2: Synthetic Methods for Stanozolol Derivatives
Method | Conditions | Key Challenge | Solution | Yield |
---|---|---|---|---|
Direct Hemisuccinylation | Succinic anhydride/pyridine | Pyrazole N-alkylation | Not applicable (low yield) | <20% |
Bi(OTf)3 Catalysis | Bi(OTf)3/acid anhydride | Steric hindrance at C17 | High-temperature activation | 40–60% |
Chlorooxobutyrate Route | Methyl 4-chloro-4-oxobutyrate/DMAP | Competing pyrazole acylation | Alkaline hydrolysis | 55% |
Recent derivative design focuses on pyrazole ring modifications and C17 side-chain extensions:
Notable Analogs:
Future directions include in silico-guided design of non-hepatotoxic 17α-alkyl variants and dual-action hybrids targeting steroidogenic enzymes like CYP17A1 [2] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: